molecular formula C27H28N2O4 B11206290 2,5-Bis(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2,5-Bis(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11206290
M. Wt: 444.5 g/mol
InChI Key: GEVDRPVWKFXUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the benzoxazine family. Benzoxazines are known for their high thermal stability, low water absorption, and excellent mechanical properties. This particular compound is characterized by its unique structure, which includes ethoxy and methoxy functional groups attached to a pyrazolo-benzoxazine core.

Preparation Methods

The synthesis of 2,5-Bis(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. The key steps include:

Industrial production methods for benzoxazines often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2,5-Bis(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction could yield alcohols or amines.

Scientific Research Applications

2,5-Bis(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2,5-Bis(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be compared with other benzoxazine derivatives, such as:

These compounds share similar core structures but differ in their functional groups, which can significantly impact their chemical properties and applications. The presence of ethoxy and methoxy groups in this compound provides unique reactivity and stability compared to its analogs.

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

2,5-bis(4-ethoxyphenyl)-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H28N2O4/c1-4-31-20-13-9-18(10-14-20)23-17-24-22-7-6-8-25(30-3)26(22)33-27(29(24)28-23)19-11-15-21(16-12-19)32-5-2/h6-16,24,27H,4-5,17H2,1-3H3

InChI Key

GEVDRPVWKFXUFD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC)C5=C(O2)C(=CC=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.